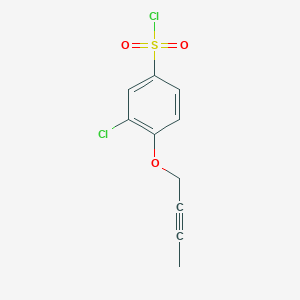
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the trans-3-(Benzyloxy)cyclobutoxy Group: This step involves the reaction of the tetrahydropyridine intermediate with trans-3-(benzyloxy)cyclobutanol under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl or benzyloxy derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites of target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-(benzyloxy)-1,2,3,6-tetrahydropyridine: Lacks the cyclobutoxy group, making it less sterically hindered.
4-(trans-3-(Benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine: Lacks the benzyl group, which may affect its binding affinity to certain targets.
1-Benzyl-4-(cyclobutoxy)-1,2,3,6-tetrahydropyridine: Lacks the benzyloxy group, potentially altering its chemical reactivity.
Uniqueness
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine is unique due to the presence of both the benzyl and trans-3-(benzyloxy)cyclobutoxy groups. This combination of substituents provides a distinct steric and electronic environment, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C23H27NO2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-benzyl-4-(3-phenylmethoxycyclobutyl)oxy-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C23H27NO2/c1-3-7-19(8-4-1)17-24-13-11-21(12-14-24)26-23-15-22(16-23)25-18-20-9-5-2-6-10-20/h1-11,22-23H,12-18H2 |
Clave InChI |
WOTQJBOLLUXIOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1OC2CC(C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


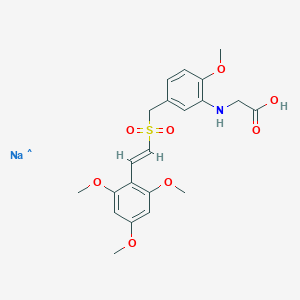
![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
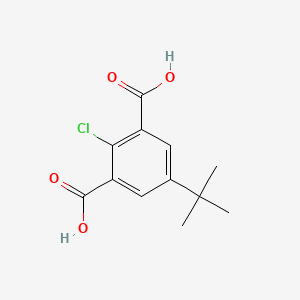

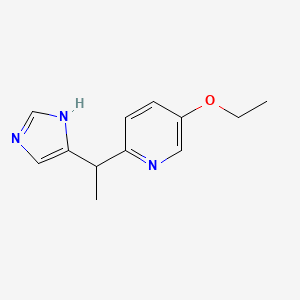

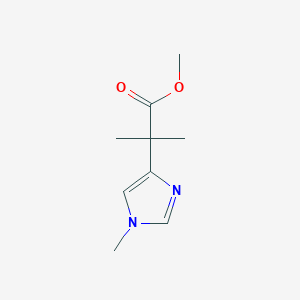

![2'-Bromospiro[cyclopropane-1,9'-fluorene]](/img/structure/B15198677.png)

![N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
![1-Propoxy-1H-benzo[d]imidazole](/img/structure/B15198700.png)
